molecular formula C10H14FN2O8P B3045023 5'-Uridylic acid, 2'-deoxy-2'-fluoro-2'-methyl-, (2'R)- CAS No. 1015073-43-4

5'-Uridylic acid, 2'-deoxy-2'-fluoro-2'-methyl-, (2'R)-

Cat. No.: B3045023
CAS No.: 1015073-43-4
M. Wt: 340.2 g/mol
InChI Key: JAJZLQMRDFLNSW-VPCXQMTMSA-N
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Description

Introduction to Fluorinated Uridine Analogues in Antiviral Research

Historical Development of 2′-Modified Nucleotide Analogues

The exploration of 2′-modified nucleosides began in the mid-20th century with the discovery that alterations to the ribose moiety could modulate antiviral activity while reducing host toxicity. Early analogues, such as 2′-deoxycytidine, demonstrated limited efficacy due to rapid enzymatic degradation and poor bioavailability. The introduction of fluorine at the 2′ position marked a turning point, as its electronegativity and small atomic radius preserved the sugar pucker conformation critical for binding viral polymerases.

A breakthrough emerged in the 2000s with the development of sofosbuvir, a 2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine prodrug, which revolutionized hepatitis C virus (HCV) treatment by achieving cure rates exceeding 90%. This success validated the 2′-fluoro-2′-methyl motif as a viable strategy for evading viral resistance and enhancing triphosphate formation in target cells. Subsequent studies expanded this approach to other viruses, including human immunodeficiency virus (HIV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), underscoring the broad applicability of 2′-modified fluorinated nucleosides.

Table 1: Key Milestones in 2′-Modified Nucleotide Development
Year Discovery/Advancement Significance
2007 Synthesis of sofosbuvir precursor (PSI-6206) First 2′-fluoro-2′-C-methyluridine with anti-HCV activity
2010 Mechanistic studies on 2′,3′-difluoro uridine Elucidated neighboring-group participation in fluorinated nucleoside synthesis
2022 Carbocyclic 6′-fluorinated pyrimidine analogues Demonstrated CF₂ substitution as a furanose oxygen replacement

Structural Rationale for 2′-Deoxy-2′-Fluoro-2′-Methyl Substitution Pattern

The 2′-deoxy-2′-fluoro-2′-methyl substitution pattern addresses three critical challenges in nucleoside drug design: metabolic stability, polymerase selectivity, and resistance mitigation.

  • 2′-Deoxy Modification : Removing the hydroxyl group at the 2′ position prevents phosphorylation by host kinases, reducing off-target effects. This modification also mimics natural deoxyribonucleotides, facilitating incorporation into viral RNA by polymerases.
  • 2′-Fluoro Substitution : Fluorine’s electronegativity stabilizes the North-type (C3′-endo) sugar pucker, which is preferred by viral RNA-dependent RNA polymerases (RdRps) like HCV NS5B. This conformation enhances binding affinity and reduces enzymatic recognition of the analogue as a non-native substrate.
  • 2′-Methyl Group : The methyl substituent introduces steric hindrance, disrupting interactions with viral polymerases that have mutated to accommodate smaller residues (e.g., S282T in HCV). This “steric shielding” effect preserves activity against resistant strains.

The synergistic effects of these modifications are evident in sofosbuvir’s prodrug design, where the 2′-fluoro-2′-methyl motif, combined with a phosphoramidate prodrug moiety, ensures efficient intracellular delivery and prolonged triphosphate half-life (>100 hours in hepatocytes).

Table 2: Structural Features and Biochemical Impacts
Modification Biochemical Impact Viral Target
2′-Deoxy Reduces host kinase activation HCV, HIV
2′-Fluoro Stabilizes C3′-endo conformation HCV NS5B, SARS-CoV-2 RdRp
2′-Methyl Prevents S282T resistance mutation HCV

Role of (2′R) Configuration in Biological Activity

The (2′R) stereochemistry is pivotal for the antiviral efficacy of 2′-deoxy-2′-fluoro-2′-methyluridine derivatives. X-ray crystallography studies of sofosbuvir’s active metabolite, β-d-2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine triphosphate, revealed that the (2′R) configuration aligns the fluorine and methyl groups in a spatial arrangement that mimics natural nucleotide substrates. This alignment facilitates:

  • Optimal Base Pairing : The (2′R) configuration positions the uracil base for Watson-Crick pairing with adenine in the viral RNA template, ensuring efficient incorporation into the growing strand.
  • Resistance to Exonucleolytic Proofreading : Viral exonucleases struggle to excise the analogue due to the fluorine-induced rigidity and methyl group steric effects, leading to chain termination.
  • Stereoselective Phosphorylation : The (2′R) isomer is preferentially phosphorylated by host kinases, as demonstrated in rhesus macaque studies where the (2′R)-configured triphosphate achieved intracellular concentrations 10-fold higher than the (2′S) diastereomer.

The importance of stereochemistry extends to synthetic methods. For instance, the neighboring-group participation mechanism proposed for 2′,3′-difluoro uridine synthesis ensures high stereoselectivity, yielding the (2′R) configuration as the predominant product. This stereochemical precision is critical, as even minor enantiomeric impurities can reduce antiviral potency by competing with the active triphosphate form.

Properties

IUPAC Name

[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN2O8P/c1-10(11)7(15)5(4-20-22(17,18)19)21-8(10)13-3-2-6(14)12-9(13)16/h2-3,5,7-8,15H,4H2,1H3,(H,12,14,16)(H2,17,18,19)/t5-,7-,8-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJZLQMRDFLNSW-VPCXQMTMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN2O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901319154
Record name PSI 7411
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URL https://comptox.epa.gov/dashboard/DTXSID901319154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015073-43-4
Record name PSI 7411
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PSI-7411
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015073434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PSI 7411
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PSI-7411
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Mechanism of Action

Biological Activity

5'-Uridylic acid, 2'-deoxy-2'-fluoro-2'-methyl-, (2'R)- is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of antiviral therapies and cancer treatment. This compound is structurally related to uridine, with modifications that enhance its stability and efficacy. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5'-Uridylic acid, 2'-deoxy-2'-fluoro-2'-methyl-, (2'R)- can be summarized as follows:

PropertyDescription
Molecular Formula C₁₁H₁₄FN₂O₈P
Molecular Weight 348.20 g/mol
CAS Number 146954-75-8

This compound features a fluorine atom at the 2' position of the sugar moiety, which contributes to its biological activity by enhancing binding affinity to target enzymes and improving resistance to nucleases.

Antiviral Activity

Research indicates that 5'-Uridylic acid derivatives exhibit significant antiviral properties. For instance, studies have shown that compounds like sofosbuvir, a direct-acting antiviral agent for hepatitis C, are derived from similar structures. The fluorine modification enhances the compound's ability to inhibit viral RNA polymerases, effectively reducing viral replication rates in infected cells .

Anticancer Properties

In vitro studies have demonstrated that 5'-Uridylic acid derivatives can inhibit the growth of various cancer cell lines. For example, derivatives have been tested against murine leukemia cells (L5178Y), showing a cytostatic effect comparable to established chemotherapeutics . The mechanism appears to involve interference with nucleotide metabolism and DNA synthesis pathways.

The biological activity of 5'-Uridylic acid is primarily attributed to its role as a nucleotide analog. It competes with natural nucleotides for incorporation into RNA and DNA, leading to:

  • Inhibition of RNA synthesis : By mimicking uridine, it disrupts the normal function of RNA polymerases.
  • Induction of apoptosis : Altered nucleotide pools can trigger cellular stress responses, leading to programmed cell death in cancerous cells.

Study on Murine Leukemia Cells

A study conducted by researchers synthesized various phosphorodiamidate derivatives of 5-fluoro-2'-deoxyuridine and tested their efficacy against murine leukemia cells. The most active derivative produced a cytostatic effect similar to that of traditional chemotherapeutics . This highlights the potential for using modified uridine derivatives in cancer therapy.

Clinical Implications in Hepatitis C Treatment

Sofosbuvir, a prodrug of a similar nucleoside analog, has been extensively studied in clinical trials for hepatitis C treatment. Its efficacy has led to high cure rates among patients with chronic hepatitis C infection. The structural similarities with 5'-Uridylic acid suggest that further research could enhance therapeutic strategies against viral infections .

Synthesis Methods

The synthesis of 5'-Uridylic acid, 2'-deoxy-2'-fluoro-2'-methyl-, (2'R)- has been optimized through various methodologies:

  • Phosphorylation Techniques : Utilizing phosphorodichloridate intermediates allows for efficient introduction of the phosphate group while maintaining structural integrity.
  • Fluorination Strategies : Employing Lewis acids in organic solvents facilitates the selective fluorination at the 2' position without compromising other functional groups .

Summary Table of Synthesis Methods

MethodologyAdvantagesLimitations
PhosphorylationHigh yield and purityRequires careful handling
Fluorination with Lewis AcidSimple reaction conditionsPotential for side reactions

Scientific Research Applications

Antiviral Applications

One of the primary applications of 5'-Uridylic acid, 2'-deoxy-2'-fluoro-2'-methyl-, (2'R)- is in the development of antiviral therapies. It has been studied as a potential inhibitor of viral replication, particularly against hepatitis C virus (HCV) and other RNA viruses.

Case Study: Sofosbuvir

Sofosbuvir is a prodrug that is metabolized into its active form, which includes the component 2'-deoxy-2'-fluoro-β-C-methyluridine-5'-monophosphate. This active metabolite demonstrates potent antiviral activity against HCV by inhibiting the viral polymerase enzyme, thereby preventing viral replication. The structural similarities between Sofosbuvir and 5'-Uridylic acid, (2'R)- suggest that this compound could serve as a scaffold for designing new antiviral agents targeting similar pathways .

Biochemical Research

In biochemical research, 5'-Uridylic acid, (2'R)- is utilized as a substrate for various enzymatic reactions due to its structural resemblance to natural nucleotides. Its modified structure allows researchers to study enzyme kinetics and mechanisms in nucleic acid metabolism.

Applications in Enzyme Studies

The compound can be employed in assays to evaluate the activity of nucleoside triphosphate hydrolases and polymerases. By incorporating this modified nucleotide into RNA or DNA strands, researchers can investigate how modifications affect enzymatic reactions and stability .

Drug Development

The unique properties of 5'-Uridylic acid, (2'R)- have made it an important candidate in drug development processes. Its ability to mimic natural nucleotides while providing enhanced stability makes it suitable for creating new therapeutic agents.

Potential for New Therapeutics

Research indicates that derivatives of this compound may exhibit improved pharmacokinetic profiles compared to traditional nucleosides. This has implications not only for antiviral drugs but also for treatments targeting other diseases where nucleoside analogs are effective .

Comparison with Similar Compounds

2'-C-Methyl Nucleosides

Compound Modifications Antiviral Activity (EC₅₀) Key Features
2'-F-2'-C-Me-uridine 2'-F, 2'-C-Me, (2'R) 0.42 µM (HCV) High specificity for NS5B; Sofosbuvir precursor
2'-C-Me-cytidine 2'-C-Me (no F) 1.2 µM (HCV) Requires deamination to uridine form; lower potency vs. 2'-F analogs
2'-C-Me-7-deazapurine 2'-C-Me + 7-deazapurine base 2.5–5.0 µM (HCV) Broader genotype coverage but reduced efficacy due to base modification

Key Insight: The 2'-fluoro group in 2'-F-2'-C-Me-uridine enhances binding affinity by 3-fold compared to non-fluorinated 2'-C-Me analogs, underscoring fluorine’s electronic effects .

4'-Thionucleosides

Compound Modifications Antiviral Activity (EC₅₀) Notes
2'-F-2'-C-Me-4'-thiouridine 4'-thio, 2'-F, 2'-C-Me 2.99 µM (HCV) 100-fold less active than Sofosbuvir; sulfur disrupts polymerase binding
Sofosbuvir (4'-oxo) 4'-oxo, 2'-F, 2'-C-Me 0.42 µM (HCV) Optimal furanose oxygen critical for NS5B inhibition

Key Insight: The 4'-thio substitution reduces antiviral potency significantly, highlighting the importance of the furanose oxygen in polymerase interactions .

Sugar Configuration Analogs

Compound Configuration Cytotoxicity (CC₅₀) Selectivity Index (SI)
2'-F-2'-C-Me-uridine (2'R) Ribofuranosyl >100 µM >238 (HCV)
Cl-F(↑)-dAdo (Arabinofuranosyl) Arabinofuranosyl 10 µM 5 (CEM cells)
Cl-F(↓)-dAdo (Ribofuranosyl) Ribofuranosyl 50 µM 2 (CEM cells)

Key Insight: The (2'R) configuration in 2'-F-2'-C-Me-uridine minimizes off-target inhibition of human ribonucleotide reductase (RNR), unlike arabinofuranosyl analogs, which exhibit 10–30-fold higher RNR inhibition and cytotoxicity .

Prodrug Strategies

Prodrug Parent Nucleoside Bioavailability Enhancement Clinical Status
Sofosbuvir 2'-F-2'-C-Me-uridine 90% oral bioavailability Approved (HCV)
PSI-353661 2'-F-2'-C-Me-guanosine Moderate Phase I discontinued
4'-thio ProTide 2'-F-2'-C-Me-4'-thiouridine Low Preclinical

Key Insight: The ProTide technology (aryloxyphosphoramidate) in Sofosbuvir bypasses the rate-limiting first phosphorylation step, achieving 90% active triphosphate delivery .

Metabolic and Mechanistic Differentiation

  • Metabolic Activation :
    • 2'-F-2'-C-Me-cytidine requires deamination to the uridine form for activity, introducing metabolic variability .
    • 2'-F-2'-C-Me-uridine is directly phosphorylated, ensuring consistent triphosphate levels .
  • Resistance Profile: Sofosbuvir’s 2'-F-2'-C-Me modification confers a high barrier to resistance (S282T mutation reduces efficacy by only 2–5-fold) . Non-fluorinated analogs (e.g., 2'-C-Me) show 10-fold resistance shifts with S282T .

Q & A

Q. What key structural features of 5'-Uridylic acid, 2'-deoxy-2'-fluoro-2'-methyl-, (2'R)- contribute to its antiviral activity?

The compound's activity arises from its 2'-fluoro-2'-C-methyl modification, which induces a steric block in viral polymerases and enhances metabolic stability. The fluorine atom increases electronegativity, improving binding affinity to the HCV NS5B polymerase active site. The methyl group restricts ribose flexibility, favoring the 3'-endo conformation required for polymerase recognition . Structural validation via X-ray crystallography (e.g., resolving the Sp-phosphoramidate stereochemistry) confirms these interactions .

Q. What synthetic strategies ensure stereochemical purity during its synthesis?

Critical steps include:

  • Stereoselective glycosylation to install the 2'-fluoro-2'-C-methyl-β-D-ribose moiety.
  • Phosphoramidate prodrug formulation to enhance cellular uptake, achieved by coupling with L-alanine isopropyl ester.
  • Chiral chromatography or crystallization to isolate the (2'R)-diastereomer, as stereochemical purity directly impacts triphosphate formation and antiviral efficacy .

Q. What in vitro assays evaluate its inhibitory activity against viral polymerases?

  • HCV replicon assays in Huh-7 cells measure RNA replication inhibition (EC₅₀ values).
  • Polymerase inhibition assays using purified NS5B RdRp and radiolabeled NTPs quantify competitive inhibition (Ki values).
  • Triphosphate stability studies in primary hepatocytes confirm prolonged intracellular half-life, a key determinant of sustained antiviral activity .

Advanced Research Questions

Q. How does the metabolic activation pathway influence efficacy and selectivity?

The prodrug undergoes sequential enzymatic processing:

Esterase cleavage (e.g., cathepsin A) releases the nucleoside monophosphate.

Hint1-mediated deamination removes the amino acid moiety.

Kinase phosphorylation (e.g., nucleoside diphosphate kinase) generates the active triphosphate.
Selectivity arises from tissue-specific expression of activation enzymes (e.g., high CES1 in liver cells) and low off-target phosphorylation in non-parenchymal cells .

Q. How are discrepancies in antiviral activity across HCV genotypes addressed experimentally?

  • Genotype-specific replicons (1a, 1b, 2a) are used to assess variability in RdRp binding pockets.
  • Resistance profiling identifies mutations (e.g., S282T) that reduce triphosphate incorporation.
  • Molecular dynamics simulations compare NS5B structural flexibility to rationalize differential inhibition .

Q. What methodologies confirm its role as a non-obligate chain terminator?

  • Primer-extension assays with HCV RdRp show delayed chain termination (3–4 nucleotides post-incorporation).
  • Crystallographic snapshots of NS5B-triphosphate complexes reveal mismatched base pairing post-incorporation, disrupting RNA elongation .

Q. How do resistance mutations impact activity, and how is this analyzed?

  • Site-directed mutagenesis introduces mutations (e.g., S96T/N142T) into replicons.
  • Triphosphate competition assays measure reduced inhibition of mutant RdRp.
  • Clinical isolates from treatment-failure patients are sequenced to correlate mutations with phenotypic resistance .

Q. What challenges exist in designing dual-acting nucleoside analogs?

  • Structural divergence between viral polymerases (e.g., HCV NS5B vs. SARS-CoV-2 RdRp) necessitates modular modifications (e.g., 7-deazapurine bases) to broaden activity.
  • Toxicity profiling ensures mitochondrial DNA polymerase γ inhibition is minimized, requiring in vitro mitochondrial toxicity assays (e.g., lactate production in HepG2 cells) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5'-Uridylic acid, 2'-deoxy-2'-fluoro-2'-methyl-, (2'R)-
Reactant of Route 2
5'-Uridylic acid, 2'-deoxy-2'-fluoro-2'-methyl-, (2'R)-

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